molecular formula C5H6Cl2N2O2 B105842 1,3-Dichloro-5,5-dimethylhydantoin CAS No. 118-52-5

1,3-Dichloro-5,5-dimethylhydantoin

Cat. No. B105842
CAS RN: 118-52-5
M. Wt: 197.02 g/mol
InChI Key: KEQGZUUPPQEDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) is a halogenated derivative of hydantoin, which is widely used in organic synthesis as a reagent for halogenation, oxidation, and as a catalyst in various chemical reactions. The compound is known for its stability, ease of handling, and effectiveness in promoting reactions under mild conditions.

Synthesis Analysis

DCDMH is utilized in the synthesis of various aromatic compounds. For instance, it has been employed in the acid-catalyzed bromination of aromatic compounds, where the presence of strong acids with pKa values lower than -2 enhances the bromination process . Additionally, DCDMH has been used as a catalyst in the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes under solvent-free conditions, demonstrating its efficiency and the high yields of the reactions . The compound also plays a role in the selective preparation of haloindoles, where it is used without extra catalysts or harsh conditions, yielding high-quality products .

Molecular Structure Analysis

The molecular structure of DCDMH, which includes two chlorine atoms and a dimethylhydantoin scaffold, is crucial for its reactivity. This structure allows it to act as an effective oxidizing agent, as seen in the oxidation of urazoles to triazolinediones . The halogen atoms are reactive sites that facilitate the halogenation and oxidation processes.

Chemical Reactions Analysis

DCDMH is versatile in chemical reactions. It has been reported as an effective oxidizing agent for urazoles , a nitrosating agent for N,N-dialkyl amines , and a catalyst in the Biginelli reaction for the preparation of dihydropyrimidinones . Furthermore, it catalyzes the solvent-free synthesis of polyhydroquinoline and 1,8-dioxodecahydroacridine derivatives , and the α-chlorination of acetophenones . Its role in the synthesis of 1,8-dioxo-octahydro-xanthenes also highlights its catalytic efficiency10.

Physical and Chemical Properties Analysis

The physical and chemical properties of DCDMH, such as its stability and non-toxic nature, make it a valuable reagent in organic synthesis. Its ability to act under solvent-free conditions is particularly advantageous for green chemistry applications 10. The compound's reactivity with various substrates, including sulfonamides, local anesthetics , and indoles , further illustrates its broad utility in chemical transformations.

Scientific Research Applications

Oxidation Agent in Organic Synthesis

1,3-Dichloro-5,5-dimethylhydantoin (DCH) has been utilized effectively as an oxidizing agent. For instance, it has been used for the oxidation of urazoles to triazolinediones under mild conditions at room temperature, offering good to excellent yields (Zolfigol, Nasr‐Isfahani, Mallakpour, & Safaiee, 2005). Similarly, it has been applied in the selective oxidation of 1,3,5-trisubstituted pyrazolines to pyrazoles, with silica gel as a supporting agent, which has shown to reduce reaction times and increase yields (Azarifar, Nadimi, & Ghanbari, 2011).

Catalyst in Chemical Synthesis

This compound has been used as a catalyst in various chemical reactions. For instance, it catalyzed the solvent-free synthesis of 1,8-dioxo-octahydro-xanthenes via one-pot condensation, offering advantages like high yields, short reaction times, and easy work-up compared to traditional methods (Shirini, Ramoghadam, & Naghdi, 2012). It also demonstrated efficacy in the Biginelli reaction for preparing substituted 3,4-dihydropyrimidin-2(1H)-ones, showing benefits like short reaction times, high yields, and non-toxicity (Hojati, Gholizadeh, Haghdoust, & Shafiezadeh, 2010).

Chemiluminescence Analysis

DCH has been explored in chemiluminescence analysis. For example, a chemiluminescence flow-injection method was proposed for the determination of DCH in swimming pool water. This method offered a good linear relationship between the concentration of DCH and the produced luminescence intensity, demonstrating its potential in trace analysis of disinfectants in water samples (Rao, Zhang, & Baeyens, 2002).

Miscellaneous Applications

DCH has been used in various other applications, such as the reaction of indoles with DBDMH and DCDMH to produce 3-bromo/3-chloroindoles and 2,3-dibromo/2,3-dichloroindoles (Yan, Tianjun, & Yan, 2015). It was also applied in the oxidation of alpha amino acids, highlighting its utility in the kinetic studies and organic synthesis (Neeraj, Parihar, & Dwivedi, 2018).

Safety and Hazards

DCDMH is harmful if swallowed and causes severe skin burns and eye damage. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is very toxic to aquatic life with long-lasting effects . It is also a strong oxidizer and may intensify fire .

Mechanism of Action

Target of Action

1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) is primarily used as a disinfectant and sterilizer . Its primary targets are various microorganisms, including bacteria, fungi, viruses, and algae . It acts on these organisms by disrupting their cellular functions, leading to their death .

Mode of Action

DCDMH is an effective oxidizing agent . It reacts with water or steam to produce toxic and corrosive fumes . These fumes, which include chlorine, interact with the cellular components of microorganisms, leading to their destruction .

Biochemical Pathways

It is known that the chlorine released by dcdmh can disrupt the cellular functions of microorganisms . This disruption can lead to the death of the microorganisms, effectively sterilizing the environment .

Pharmacokinetics

It is known that dcdmh is soluble in water at a concentration of 021% at 25 °C . This property is crucial for its use as a disinfectant in water systems .

Result of Action

The primary result of DCDMH action is the death of microorganisms, leading to a sterilized environment . This makes it an effective disinfectant in various applications, including water treatment, food preservation, and sanitation of medical and recreational facilities .

Action Environment

The efficacy and stability of DCDMH can be influenced by environmental factors. It is sensitive to exposure to light, air, and moisture, and reacts with water or steam to produce toxic and corrosive fumes . Its solubility in water enables its use in water systems, but it can also react with certain materials, such as ammonia salts and sulfides . Therefore, the specific environment in which DCDMH is used should be carefully considered to ensure its effectiveness and safety .

properties

IUPAC Name

1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N2O2/c1-5(2)3(10)8(6)4(11)9(5)7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQGZUUPPQEDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2O2
Record name 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20153
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4024985
Record name 1,3-Dichloro-5,5-dimethylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4024985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,3-dichloro-5,5-dimethylhydantoin is a white powder with a weak chlorine odor. Conflagrates at 414 °F (turns brown). Chlorine gas evolves at temperatures > 410 °F. (NTP, 1992), Dry Powder, White powder with a chlorine-like odor; [NIOSH], White powder with a chlorine-like odor.
Record name 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20153
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,4-Imidazolidinedione, 1,3-dichloro-5,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dichloro-5,5-dimethylhydantoin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/400
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/145
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 1,3-Dichloro-5,5-dimethylhydantoin
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0193.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

Sublimes at 212 °F (NTP, 1992), 212 ° (sublimes)
Record name 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20153
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/145
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Flash Point

346 °F (NIOSH, 2023), 346 °F
Record name 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20153
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Dichloro-5,5-dimethylhydantoin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/400
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/145
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 1,3-Dichloro-5,5-dimethylhydantoin
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0193.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Reaction (NTP, 1992), Solubility (at 25 °C): 12.5% in carbon tetrachloride, 14% in chloroform, 30% in methylene chloride, 32.0% in ethylene dichloride, 17% in sym-tetrachlorethane, 9.2% in benzene, In water, 0.5 g/L at 20 °C; 1.3 g/L at 40 °C., 0.2%
Record name 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20153
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4373
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-Dichloro-5,5-dimethylhydantoin
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0193.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.5 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.5 at 20 °C/20 °C, 1.5
Record name 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20153
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4373
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/145
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 1,3-Dichloro-5,5-dimethylhydantoin
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0193.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

6.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.8
Record name 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20153
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/145
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.000024 [mmHg]
Record name 1,3-Dichloro-5,5-dimethylhydantoin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/400
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Four-sided, pointed prisms from chloroform, White powder

CAS RN

118-52-5
Record name 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20153
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Dichloro-5,5-dimethylhydantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-5,5-dimethylhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dantoin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38630
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dantoin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33307
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Imidazolidinedione, 1,3-dichloro-5,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dichloro-5,5-dimethylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4024985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dichloro-5,5-dimethylhydantoin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.872
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70H8B2WWTU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4373
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/145
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

270 °F (NTP, 1992), 132 °C, 270 °F
Record name 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20153
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4373
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/145
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 1,3-Dichloro-5,5-dimethylhydantoin
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0193.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dichloro-5,5-dimethylhydantoin
Reactant of Route 2
1,3-Dichloro-5,5-dimethylhydantoin
Reactant of Route 3
1,3-Dichloro-5,5-dimethylhydantoin
Reactant of Route 4
Reactant of Route 4
1,3-Dichloro-5,5-dimethylhydantoin
Reactant of Route 5
1,3-Dichloro-5,5-dimethylhydantoin
Reactant of Route 6
1,3-Dichloro-5,5-dimethylhydantoin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.